

Application of Pure Antiestrogens in Studying Estrogen Receptor Pathways

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Compound of Interest		
Compound Name:	lci 154129	
Cat. No.:	B549363	Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction

The study of estrogen receptor (ER) signaling pathways is fundamental to understanding normal physiology and the pathophysiology of numerous diseases, most notably breast cancer. Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs) are critical tools in this field. This document focuses on the application of the potent, pure antiestrogens ICI 182,780 (Fulvestrant) and its predecessor, ICI 164,384. Unlike SERMs such as tamoxifen, which can exhibit partial agonist activity, these compounds act as pure antagonists, providing a clearer model for studying the effects of complete ER blockade.

ICI 182,780 (Fulvestrant) is a steroidal antiestrogen that competitively binds to both ER α and ER β , leading to a conformational change that inhibits receptor dimerization, nuclear localization, and subsequent DNA binding.[1] Crucially, this altered conformation targets the receptor for proteasomal degradation, effectively downregulating the total cellular levels of ER α .[1][2] This dual mechanism of antagonism and degradation makes it an invaluable tool for dissecting both genomic and non-genomic estrogen signaling pathways. ICI 164,384 shares a similar mechanism of action, also functioning as a pure antagonist that increases the turnover of the estrogen receptor.[3][4]

These compounds are instrumental in a variety of experimental contexts, including:



- Investigating the role of ER in gene expression and cell proliferation.
- Elucidating mechanisms of hormone resistance in cancer.
- Differentiating between the functions of ER α and ER β .
- Studying the non-genomic actions of estrogen.

This application note provides an overview of the quantitative data associated with these compounds and detailed protocols for their use in key experimental assays.

Quantitative Data

The following tables summarize the binding affinities and effective concentrations of ICI 182,780 and ICI 164,384 for estrogen receptors and their effects on cancer cell lines.



Compound	Target	Parameter	Value	Cell Line/Syste m	Reference
ICI 182,780 (Fulvestrant)	ERα	Ki	1 nM	Cell-free	
ERβ	Ki	3.6 nM	Cell-free		
ER (general)	IC50	9.4 nM	Cell-free	_	
ERα	Relative Binding Affinity (vs. E2)	89%	Cell-free	_	
MCF-7 Cell Growth	IC50	0.29 nM	Human Breast Cancer		
MCF-7 Cell Growth (5-FU combo)	IC50	0.8 nM	Human Breast Cancer		
MDA-MB-231 Cell Growth	IC50	>1 μM	Human Breast Cancer	_	
T47D Cell Growth	-	Inhibits proliferation	Human Breast Cancer	_	
ERα Degradation	Effect	~80% degradation after 72h (20nM)	MCF-7 Cells		
ERα Degradation	Effect	~95% turnover after 1h	Cellular context		

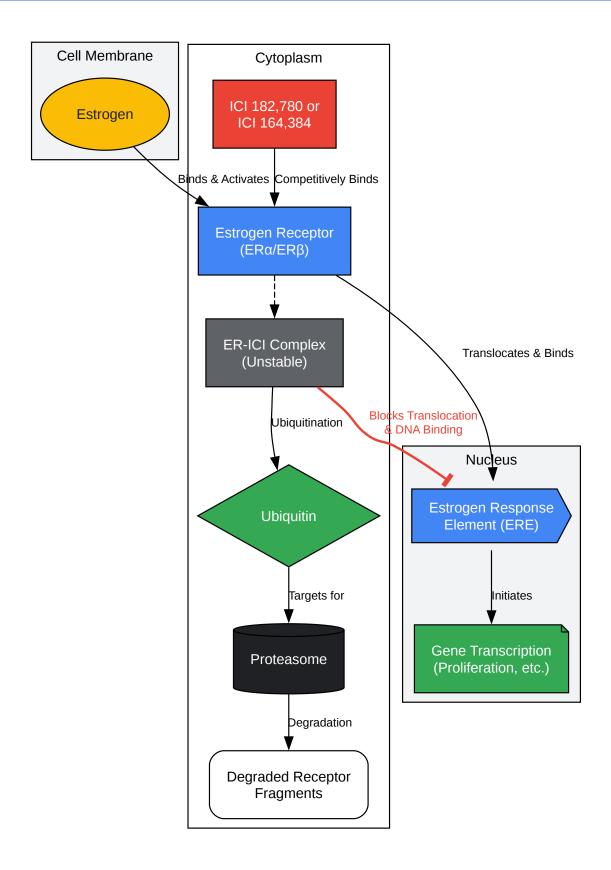


Compound	Target	Parameter	Value	Cell Line/Syste m	Reference
ICI 164,384	ERα	Ki	6.20 nM	Rat Uterine Cytosol	
ΕRα	Relative Binding Affinity (vs. E2)	14.5%	Rat Uterine Cytosol		
MCF-7 Cell Growth	IC50	~1 nM	Human Breast Cancer	_	
T47D Cell Growth	IC50	0.1 - 1 μΜ	Human Breast Cancer	_	
ER Half-life Reduction	Effect	From ~5h to <1h	Cellular context	_	

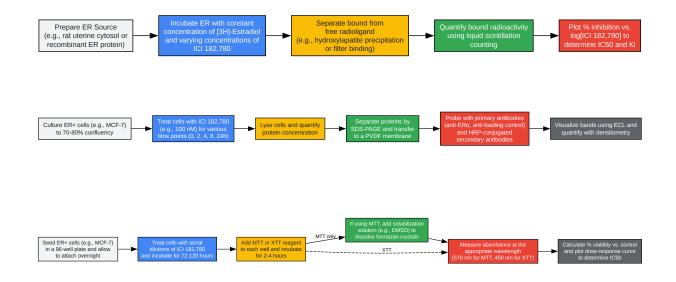
Signaling and Degradation Pathways

The primary mechanism of ICI 182,780 and ICI 164,384 involves binding to the estrogen receptor, which blocks the downstream signaling cascade and targets the receptor for degradation.









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